molecular formula C18H13NO4 B170106 Agrocybenine CAS No. 178764-92-6

Agrocybenine

Cat. No. B170106
CAS RN: 178764-92-6
M. Wt: 206.28 g/mol
InChI Key: IZLXTPFVMMOSBB-UHFFFAOYSA-N
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Description

Agrocybenine is a natural compound that belongs to the group of alkaloids . It is an endophytic fungus that was isolated from leaves of the plant Ipomoea batatas . This alkaloid has been shown to have mitogenic activity and bioactivities .


Synthesis Analysis

This compound can be extracted from certain types of mushrooms . The general extraction method involves drying the mushrooms and using an appropriate solvent, such as ethyl acetate, to extract the part containing this compound . The extract is then purified and crystallized to obtain pure this compound .


Molecular Structure Analysis

This compound has a molecular formula of C12H18N2O and a molecular weight of 206.3 . Its chemical structure includes a pyrrolopyridine skeleton . The this compound molecule contains a total of 34 bonds, including 16 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), 1 imine (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

This compound appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Agrocybenine in Natural Alkaloids

This compound, a known analogue, was isolated from the endophytic fungus Colletotrichum salsolae SCSIO 41021 derived from the mangrove plant Kandelia candel. It was studied alongside newly discovered alkaloids for its structural properties and potential applications. However, no cytotoxic effects were observed against ten cell lines in this study, indicating its safety profile in certain contexts (Lin et al., 2019).

This compound in Ethnomedicine

This compound has been identified as one of the compounds isolated from Anacyclus pyrethrum (L.) Lag., an herb used in traditional medicine for treating a variety of disorders. This highlights the potential medicinal applications of this compound in treating diseases related to the lung, liver, nervous system, and rheumatism (Sathasivampillai & Varatharasan, 2020).

This compound in Bioactivity Studies

This compound, along with other alkaloids, was isolated from the seeds of Nigella glandulifera Freyn. In this research, this compound was evaluated for its protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, demonstrating its potential for therapeutic applications (Chen, Xin, & Aisa, 2017).

properties

IUPAC Name

2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBGQBSPIWKINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152171
Record name 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178764-92-6
Record name 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178764-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Agrocybenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Agrocybenine and where is it found?

A1: this compound is a novel class of alkaloid originally isolated from the Korean mushroom Agrocybe cylindracea [, ]. It has also been identified as a constituent of Anacyclus pyrethrum, a plant traditionally used for various medicinal purposes [].

Q2: What is the structure of this compound?

A2: Unfortunately, the provided abstracts do not disclose the detailed molecular formula, weight, or spectroscopic data for this compound. Further research into full-text articles or chemical databases would be necessary to obtain this structural information.

Q3: What are the known biological activities of this compound?

A3: While the provided abstracts do not mention specific biological activities of this compound, Anacyclus pyrethrum extracts, which contain this compound, have been reported to exhibit various bioactivities. These include anesthetic, antidepressant, antiepileptic, blood circulatory, and anticonvulsive activities []. Further research is required to determine if this compound contributes to these activities and to explore its potential therapeutic applications.

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